ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride

Catalog No.
S13566299
CAS No.
M.F
C22H37ClN2O4
M. Wt
429.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)am...

Product Name

ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride

Molecular Formula

C22H37ClN2O4

Molecular Weight

429.0 g/mol

InChI

InChI=1S/C22H36N2O4.ClH/c1-7-12-24(13-8-2)19-14-17(22(26)27-11-5)15-20(21(19)23-16(6)25)28-18(9-3)10-4;/h7-8,15,18-21H,1-2,9-14H2,3-6H3,(H,23,25);1H/t19-,20+,21+;/m0./s1

InChI Key

RQTXRZZNAMGPFZ-HWAJWLCKSA-N

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N(CC=C)CC=C)C(=O)OCC.Cl

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N(CC=C)CC=C)C(=O)OCC.Cl

Ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate; hydrochloride is a complex organic compound characterized by its unique stereochemistry and functional groups. It has a molecular formula of C22H37ClN2O4 and a molecular weight of approximately 426.01 g/mol . The compound features an ethyl ester group, an acetamido group, and a bis(prop-2-enyl)amino moiety, contributing to its potential biological activity.

Typical for amines and esters. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding acid and alcohol.
  • Acylation: The amine groups can react with acylating agents to form N-acyl derivatives.
  • Alkylation: The nitrogen atoms in the bis(prop-2-enyl)amino group can participate in further alkylation reactions.

Preliminary studies suggest that ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate may exhibit significant biological activities, particularly as a potential inhibitor of neuraminidase enzymes. Neuraminidase is crucial for the life cycle of various viruses, including influenza, making this compound a candidate for antiviral therapies .

The synthesis of ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate typically involves multi-step organic synthesis techniques:

  • Formation of the Cyclohexene Ring: Starting from appropriate precursors, the cyclohexene structure is constructed using cyclization reactions.
  • Introduction of Functional Groups: Acetamido and bis(prop-2-enyl)amino groups are introduced through nucleophilic substitution or coupling reactions.
  • Esterification: The final product is obtained by esterification of the carboxylic acid with ethanol.

Interaction studies are crucial to understanding how ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate interacts with biological systems. These studies often involve:

  • Binding Affinity Assays: To determine how effectively the compound binds to neuraminidase.
  • Cell Culture Studies: Evaluating its efficacy in inhibiting viral replication in infected cells.

Several compounds share structural similarities with ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl 4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylateC11H18N2OLacks the bis(prop-2-enyl)amino group; simpler structure
(3R,4R,5S)-ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohexeneC22H36N2OContains a diallylamino group instead of bis(prop-2-enyl)
(3R,4R,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-diallylaminoC22H36N2OFeatures tert-butyl substitution; differing side chain

Uniqueness

The uniqueness of ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate lies in its specific combination of stereochemistry and functional groups that potentially enhance its biological activity against viral targets compared to structurally similar compounds.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

428.2441854 g/mol

Monoisotopic Mass

428.2441854 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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